![molecular formula C6H12Cl2N4S B2369173 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride CAS No. 69389-20-4](/img/structure/B2369173.png)
1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride
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Overview
Description
“1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 69389-20-4 . It has a molecular weight of 243.16 . The IUPAC name for this compound is 5-(piperazin-1-yl)-1,2,4-thiadiazole dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride” is 1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-8-5-9-11-6;;/h5,7H,1-4H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activities
1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride and related compounds have been synthesized and studied for various biological activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine, synthesized from aminothiourea and carbon disulfide, showed inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Xia, 2015).
Antibacterial Screening
Compounds containing 1-(1,2,4-Thiadiazol-5-yl)piperazine structure have shown moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli, suggesting their potential use in developing new antibacterial agents (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Antimicrobial and Surface Active Properties
Thiadiazolyl Piperidine and Thiadiazolyl Piperazine compounds, derived from stearic acid and designed for non-ionic surfactant applications, exhibited antimicrobial activities against various bacteria and fungi. This indicates their potential use in surface-active agents with antimicrobial properties (Abdelmajeid, Amine, & Hassan, 2017).
Anticancer Applications
Certain thiadiazole derivatives with a piperazine substituent showed promising anticancer activity. They were effective against various cancer cell lines, highlighting their potential as new cancer therapeutics (Turov, 2020).
Anticonvulsant Activity
Some 1,3,4-thiadiazole derivatives, synthesized by reacting with various sulfonyl chlorides, exhibited potent anticonvulsant activity, offering potential avenues for the development of new antiepileptic drugs (Harish, Mohana, & Mallesha, 2014).
Anti-Leishmanial Activity
Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents exhibited significant anti-leishmanial activity, suggesting potential use in treating leishmaniasis (Tahghighi et al., 2011).
DNA Binding and Anticancer Studies
1,3,4-Thiadiazole derivatives of ibuprofen and ciprofloxacin showed significant DNA binding and demonstrated potential as anti-cancer drug candidates, particularly effective against hepatocellular carcinoma cell lines (Farooqi et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-piperazin-1-yl-1,2,4-thiadiazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-8-5-9-11-6;;/h5,7H,1-4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNOKVURNLAMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NS2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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